Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(2R)-2-[(1R)-4-methyl-3-cyclohexen-1-yl]propyl]-
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Overview
Description
Limonenyltrisiloxane, 4-5 cSt: is a multifunctional hybrid fluid that combines the properties of limonene and silicones. It is a naturally-derived compound that offers improved solubility and sensory experience compared to traditional cyclosiloxanes. This compound is known for its light, dry feel and excellent spreading qualities, making it a valuable ingredient in various personal care and cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Limonenyltrisiloxane is synthesized through the insertion of limonene onto an emollient silicone. The process involves the reaction of limonene with trisiloxane under controlled conditions to achieve the desired viscosity of 4-5 cSt .
Industrial Production Methods: Industrial production of limonenyltrisiloxane involves the distillation of the product to ensure excellent color and the absence of any tacky residue. The production process is designed to maintain the non-volatile and environmentally friendly nature of the compound .
Chemical Reactions Analysis
Types of Reactions: Limonenyltrisiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the limonene moiety and the siloxane backbone .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the limonene component.
Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can occur with halogenating agents or other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the siloxane backbone .
Scientific Research Applications
Chemistry: Limonenyltrisiloxane is used as a solvent and lubricant in various chemical reactions. Its unique properties make it suitable for applications in materials science and nanotechnology.
Biology: In biological research, limonenyltrisiloxane is utilized for its compatibility with natural oils and waxes. It is often used in formulations for personal care products, enhancing the spreadability and reducing greasiness .
Medicine: The compound’s non-sensitizing and environmentally friendly nature makes it a valuable ingredient in medical formulations, particularly in topical applications .
Industry: Limonenyltrisiloxane finds applications in the cosmetics industry, where it is used in products such as foundations, eyeshadows, and tanning oils. It is also employed in bath and cleaning products to enhance their sensory properties .
Mechanism of Action
Limonenyltrisiloxane exerts its effects through the combination of the light feel and cleansing properties of limonene with the low surface tension of silicones. This unique combination allows for fast adsorption on the skin, providing a soft and silky after-feel. The compound’s molecular targets include the skin’s surface, where it enhances spreadability and reduces tackiness .
Comparison with Similar Compounds
Caprylyl Methicone: Similar in its light, dry feel and excellent spreading qualities.
Cyclopentasiloxane: Known for its volatility and sensory
Properties
IUPAC Name |
trimethyl-[methyl-[(2R)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O2Si3/c1-15-10-12-17(13-11-15)16(2)14-22(9,18-20(3,4)5)19-21(6,7)8/h10,16-17H,11-14H2,1-9H3/t16-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJPSXUVRYNZKN-IRXDYDNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1)[C@@H](C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O2Si3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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